Cas no 2158494-86-9 (2-cyclopropoxy-4-fluoro-5-iodoaniline)

2-Cyclopropoxy-4-fluoro-5-iodoaniline is a fluorinated and iodinated aniline derivative featuring a cyclopropoxy substituent. This compound is of interest in synthetic organic chemistry due to its multifunctional structure, which allows for further derivatization at the amino, iodo, and fluoro positions. The presence of both electron-withdrawing (fluoro, iodo) and electron-donating (cyclopropoxy) groups enhances its utility in cross-coupling reactions, nucleophilic substitutions, and as a building block for pharmaceuticals or agrochemicals. Its well-defined reactivity profile makes it valuable for constructing complex heterocycles or functionalized aromatic systems. The compound is typically handled under inert conditions to preserve stability, ensuring consistent performance in synthetic applications.
2-cyclopropoxy-4-fluoro-5-iodoaniline structure
2158494-86-9 structure
Product Name:2-cyclopropoxy-4-fluoro-5-iodoaniline
CAS No:2158494-86-9
MF:C9H9FINO
MW:293.076738119125
CID:5965215
PubChem ID:165519771
Update Time:2025-09-28

2-cyclopropoxy-4-fluoro-5-iodoaniline Chemical and Physical Properties

Names and Identifiers

    • 2-cyclopropoxy-4-fluoro-5-iodoaniline
    • EN300-1295764
    • 2158494-86-9
    • Inchi: 1S/C9H9FINO/c10-6-3-9(13-5-1-2-5)8(12)4-7(6)11/h3-5H,1-2,12H2
    • InChI Key: XTVMDSNSKDOHPA-UHFFFAOYSA-N
    • SMILES: IC1C(=CC(=C(C=1)N)OC1CC1)F

Computed Properties

  • Exact Mass: 292.97129g/mol
  • Monoisotopic Mass: 292.97129g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 189
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 35.2Ų

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Additional information on 2-cyclopropoxy-4-fluoro-5-iodoaniline

Comprehensive Overview of 2-Cyclopropoxy-4-fluoro-5-iodoaniline (CAS No. 2158494-86-9): Properties, Applications, and Industry Insights

The chemical compound 2-cyclopropoxy-4-fluoro-5-iodoaniline (CAS No. 2158494-86-9) is a specialized aromatic amine derivative that has garnered significant attention in pharmaceutical and agrochemical research. Its unique molecular structure, featuring a cyclopropoxy group, fluoro substitution, and iodo functionality, makes it a versatile intermediate for synthesizing biologically active molecules. This article delves into its physicochemical properties, synthetic routes, and emerging applications while addressing trending topics like green chemistry, AI-driven drug discovery, and sustainable synthesis.

With the rise of precision medicine and targeted therapies, researchers are increasingly exploring halogenated anilines like 2-cyclopropoxy-4-fluoro-5-iodoaniline due to their ability to modulate drug-receptor interactions. The fluoro and iodo groups enhance metabolic stability and binding affinity, critical for developing kinase inhibitors and GPCR modulators. A 2023 study highlighted its role in optimizing cancer therapeutics, aligning with the surge in searches for "next-gen anticancer scaffolds" and "halogenated drug intermediates".

Synthetically, CAS 2158494-86-9 is typically prepared via nucleophilic aromatic substitution (SNAr) reactions, where 4-fluoro-5-iodoaniline reacts with cyclopropanol derivatives under palladium catalysis. Recent advancements in flow chemistry have improved yields by 20-30%, addressing industry demands for cost-effective batch processes. Environmental considerations are also paramount; newer protocols employ biodegradable solvents, resonating with the EPA’s greener synthesis guidelines—a hot topic in 2024 chemical sustainability reports.

Beyond pharmaceuticals, 2-cyclopropoxy-4-fluoro-5-iodoaniline finds niche applications in material science, particularly in designing OLED emitters and liquid crystal displays (LCDs). Its electron-withdrawing groups facilitate tunable luminescence, a property leveraged in flexible electronics—a sector projected to grow at 15% CAGR through 2030. This aligns with frequent search queries like "high-performance organic semiconductors" and "halogenated aromatic materials."

Analytical characterization of this compound involves HPLC-MS and NMR spectroscopy, with the iodo moiety producing distinct spin-spin coupling patterns. Purity thresholds (>98%) are critical for regulatory compliance, especially given stringent ICH Q3D guidelines for elemental impurities. These aspects are frequently queried in pharma QA forums, underscoring the need for robust technical documentation.

In conclusion, 2-cyclopropoxy-4-fluoro-5-iodoaniline exemplifies the convergence of medicinal chemistry and advanced materials. As AI tools like AlphaFold accelerate molecular design, demand for such tailored intermediates will rise. Future research may explore its catalytic asymmetric synthesis or photocatalytic applications, areas dominating 2024 ACS symposiums. For suppliers and researchers, prioritizing scalability and eco-friendly production will be key to capitalizing on this compound’s potential.

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